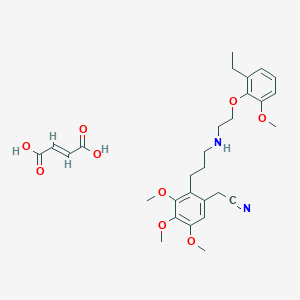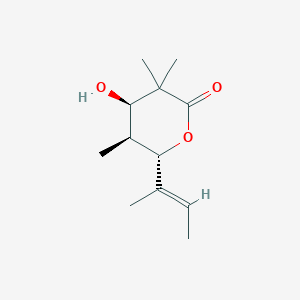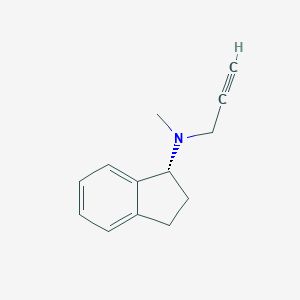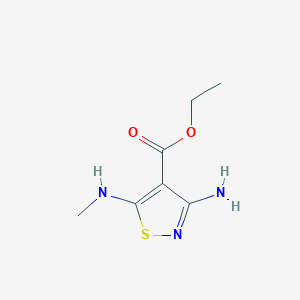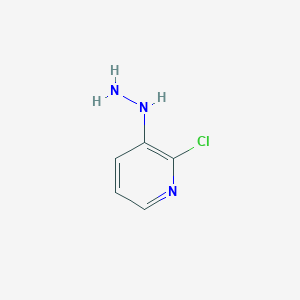
2-Chloro-3-hydrazinylpyridine
描述
2-Chloro-3-hydrazinylpyridine is an organic compound with the molecular formula C5H6ClN3. It is a white crystalline solid that is slightly soluble in water but more soluble in organic solvents such as ethanol and ether. This compound is of significant interest due to its applications in organic synthesis, coordination chemistry, and catalysis .
准备方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Chloro-3-hydrazinylpyridine involves the reaction of 2,3-dichloropyridine with hydrazine hydrate. The reaction typically occurs in a polar solvent under reflux conditions for several hours . The general reaction scheme is as follows:
2,3-dichloropyridine+hydrazine hydrate→this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, solvent choice, and reaction time to maximize efficiency .
化学反应分析
Types of Reactions: 2-Chloro-3-hydrazinylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by other nucleophiles.
Condensation Reactions: It can react with aldehydes and ketones to form hydrazones.
Oxidation and Reduction: The hydrazine group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.
Condensation Reactions: Aldehydes or ketones in the presence of acetic acid as a catalyst.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Hydrazones: Formed from condensation reactions with aldehydes or ketones.
Substituted Pyridines: Resulting from nucleophilic substitution reactions.
科学研究应用
2-Chloro-3-hydrazinylpyridine has diverse applications in scientific research:
Medicine: Explored as a precursor for developing new therapeutic agents.
Industry: Utilized in the production of pesticides and other industrial chemicals.
作用机制
The mechanism of action of 2-Chloro-3-hydrazinylpyridine involves its interaction with specific molecular targets. The hydrazine group can form hydrogen bonds with biological molecules, influencing their function. For example, it can inhibit protein synthesis in certain insects by binding to ryanodine receptors, leading to cell apoptosis .
相似化合物的比较
- 3-Chloro-2-hydrazinopyridine
- 2-Hydrazinyl-3-chloropyridine
- 3-Chloro-2-pyridylhydrazine
Comparison: 2-Chloro-3-hydrazinylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and biological activity. Compared to its analogs, it has shown higher efficacy in certain antimicrobial and pesticidal applications .
属性
IUPAC Name |
(2-chloropyridin-3-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c6-5-4(9-7)2-1-3-8-5/h1-3,9H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXFQSGTPZMDSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20554818 | |
| Record name | 2-Chloro-3-hydrazinylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20554818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117087-45-3 | |
| Record name | 2-Chloro-3-hydrazinylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20554818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

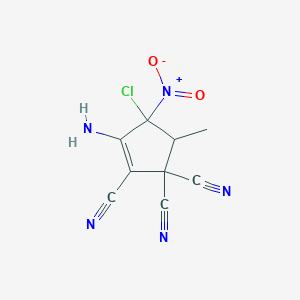
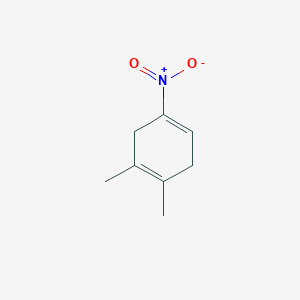
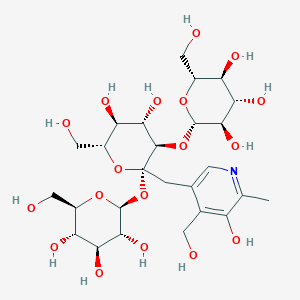
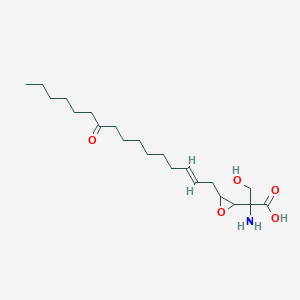
![2-[(E)-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid](/img/structure/B53348.png)
